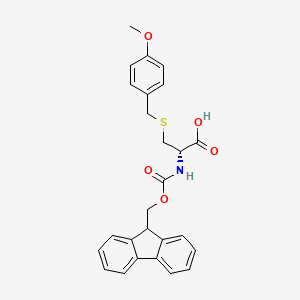

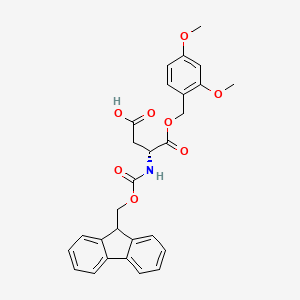

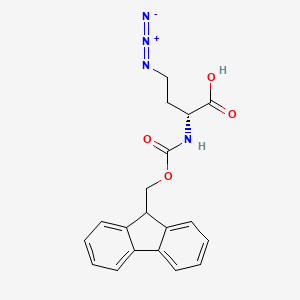

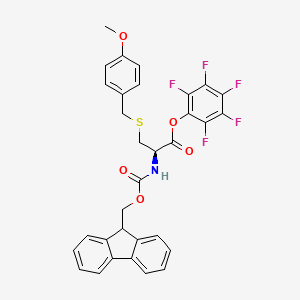

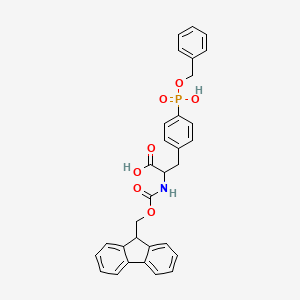

Fmoc-4-phosphono-Phe(Bzl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-4-phosphono-Phe(Bzl)-OH is a novel amino acid derivative that has emerged as a versatile tool for chemical and biochemical applications. This amino acid derivative is a phosphonate analog of the naturally occurring amino acid phenylalanine, and has been widely used in peptide synthesis, protein engineering, and bioconjugation. It has also been used in various scientific research applications such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Méthode De Synthèse Détaillée

Starting Materials

4-phosphono-Phe(Bzl)-OH, Fmoc-Cl, HBTU, DIPEA, DMF, DCM, TFA, Et3N, H2O

Reaction

Step 1: Protection of the amino group of 4-phosphono-Phe(Bzl)-OH with Fmoc-Cl using DIPEA as a base in DMF solvent., Step 2: Coupling of the protected amino acid with HBTU and DIPEA in DMF solvent., Step 3: Deprotection of the Fmoc group using 20% piperidine in DMF solvent., Step 4: Phosphorylation of the deprotected amino acid using HBTU and DIPEA in DMF solvent., Step 5: Purification of the product using column chromatography with DCM as the eluent., Step 6: Deprotection of the benzyl group using TFA and Et3N in DCM solvent., Step 7: Purification of the final product using column chromatography with DCM as the eluent and water as a co-solvent.

Applications De Recherche Scientifique

Fmoc-4-phosphono-Phe(Bzl)-OH has been used in a variety of scientific research applications. It has been used in X-ray crystallography to determine the three-dimensional structure of proteins and other biomolecules. It has also been used in Fmoc-4-phosphono-Phe(Bzl)-OH spectroscopy to study the structure, dynamics, and interactions of proteins and other biomolecules. In addition, Fmoc-4-phosphono-Phe(Bzl)-OH has been used in studies of enzyme inhibition and drug design.

Mécanisme D'action

Fmoc-4-phosphono-Phe(Bzl)-OH is a phosphonate analog of the naturally occurring amino acid phenylalanine. It has been shown to act as an inhibitor of enzymes, such as carbonic anhydrase and proteases. It has also been shown to bind to the active sites of enzymes, preventing the substrates from binding and thus inhibiting enzyme activity.

Effets Biochimiques Et Physiologiques

Fmoc-4-phosphono-Phe(Bzl)-OH has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit enzymes, such as carbonic anhydrase and proteases. It has also been shown to modulate protein-protein interactions and to modulate the activity of signaling pathways. In addition, Fmoc-4-phosphono-Phe(Bzl)-OH has been shown to have anti-inflammatory and anti-cancer activities.

Avantages Et Limitations Des Expériences En Laboratoire

The use of Fmoc-4-phosphono-Phe(Bzl)-OH in laboratory experiments has several advantages. It is a versatile tool for chemical and biochemical applications, and can be used in a variety of scientific research applications. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to the use of Fmoc-4-phosphono-Phe(Bzl)-OH in laboratory experiments. It is not as soluble in water as other amino acids, and its solubility can be further reduced in the presence of other molecules. In addition, its inhibitory activity can be affected by the presence of other molecules.

Orientations Futures

For research include further studies of its mechanism of action, its effects on protein-protein interactions, and its potential therapeutic applications. In addition, further studies are needed to optimize the synthesis of Fmoc-4-phosphono-Phe(Bzl)-OH and to improve its solubility in aqueous solutions. Finally, further studies are needed to explore the potential of Fmoc-4-phosphono-Phe(Bzl)-OH as a tool for chemical and biochemical applications.

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28NO7P/c33-30(34)29(18-21-14-16-23(17-15-21)40(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZIBVOZBLUGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-phosphono-Phe(Bzl)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.